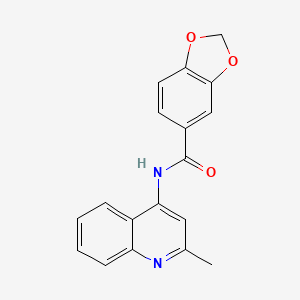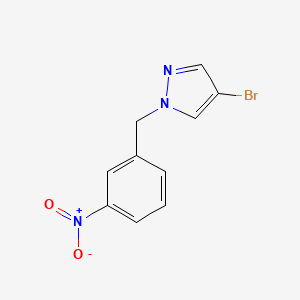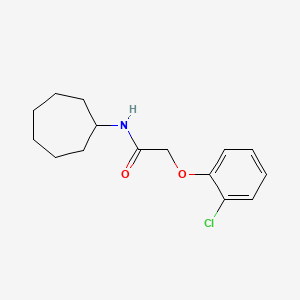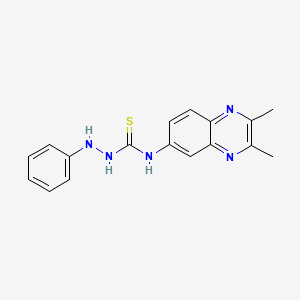![molecular formula C16H15N3O B5814504 N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, commonly known as MIPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. MIPA is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines and is known for its unique chemical structure.
Mechanism of Action
The mechanism of action of MIPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. MIPA has been shown to inhibit the activity of the protein kinase CK2, which is known to play a crucial role in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
MIPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. MIPA has also been shown to exhibit anti-inflammatory and antimicrobial activities.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MIPA in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using MIPA is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on MIPA. One of the areas of interest is the development of MIPA-based drugs for the treatment of cancer. Another area of interest is the investigation of the mechanism of action of MIPA and its potential targets. Additionally, the development of new synthesis methods for MIPA and its derivatives is an area of ongoing research.
Synthesis Methods
The synthesis of MIPA involves the reaction of 8-bromo-2-phenylimidazo[1,2-a]pyridine with ethyl acetate in the presence of a base. The reaction is carried out at room temperature and yields MIPA as a white crystalline solid. The purity of the compound is confirmed using various analytical techniques such as NMR and HPLC.
Scientific Research Applications
MIPA has been extensively studied for its potential applications in the development of new drugs. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, antitumor, and antimicrobial activities. MIPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
properties
IUPAC Name |
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-7-6-10-19-15(11)18-14(16(19)17-12(2)20)13-8-4-3-5-9-13/h3-10H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTPIDBKNWWBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5814455.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5814481.png)

![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)
![dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5814498.png)
![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)

![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)
